![molecular formula C17H16ClNO3S B5882361 methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5882361.png)
methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate, also known as MCPTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate involves its ability to modulate various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. This compound also activates the p38 MAPK pathway, which is involved in cell cycle arrest and apoptosis. In inflammatory cells, this compound inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. This compound also activates the Nrf2 pathway, which is involved in the production of antioxidant enzymes and protects against oxidative stress. In neurodegenerative diseases, this compound has been shown to inhibit the formation of amyloid-beta plaques and tau protein tangles, which are characteristic features of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells. In cancer cells, this compound inhibits cell growth and induces apoptosis. Inflammatory cells treated with this compound have reduced production of inflammatory cytokines and decreased activation of inflammatory pathways. This compound has also been shown to protect against oxidative stress and promote the production of antioxidant enzymes. In neurodegenerative diseases, this compound inhibits the formation of amyloid-beta plaques and tau protein tangles, which are characteristic features of Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate in lab experiments is its ability to modulate multiple signaling pathways, making it a versatile tool for studying various diseases. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
For methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate research include further investigation of its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Additionally, research could focus on developing more soluble forms of this compound for easier administration in lab experiments. Finally, studies could investigate the potential use of this compound in combination with other drugs or therapies for enhanced therapeutic effects.
Métodos De Síntesis
The synthesis of methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate involves the reaction of 4-aminobenzoic acid with 4-chlorothiophenol to form 4-(4-chlorothiophenylamino)benzoic acid. This intermediate is then reacted with 3-mercaptopropionic acid to yield this compound.
Aplicaciones Científicas De Investigación
Methyl 4-({3-[(4-chlorophenyl)thio]propanoyl}amino)benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have also been shown to be inhibited by this compound through its anti-inflammatory effects. Additionally, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 4-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-22-17(21)12-2-6-14(7-3-12)19-16(20)10-11-23-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTYACBRAFWNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

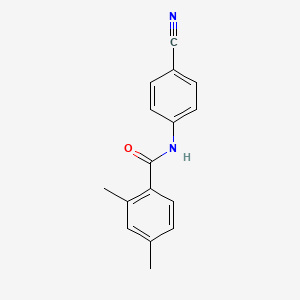
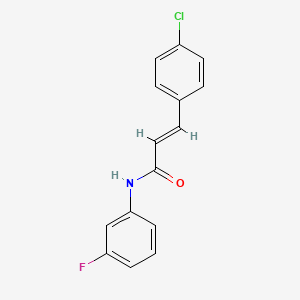
![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)
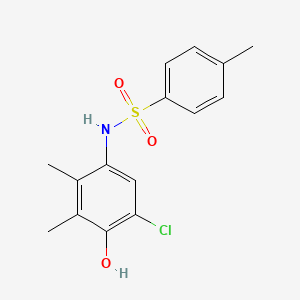

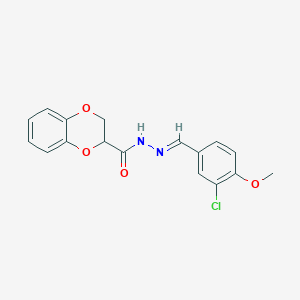
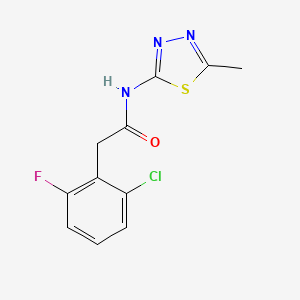
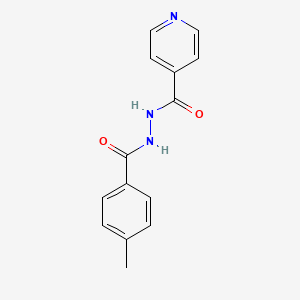
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)
![S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
![methyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate](/img/structure/B5882363.png)
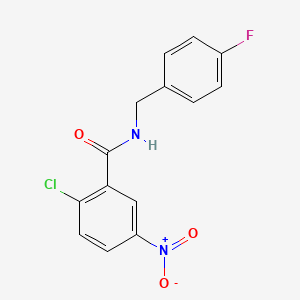
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)
